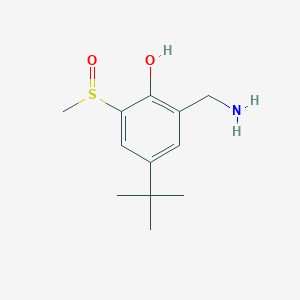![molecular formula C10H13ClN2O B14397930 N-[2-(4-Chlorophenyl)propan-2-yl]urea CAS No. 88466-22-2](/img/structure/B14397930.png)
N-[2-(4-Chlorophenyl)propan-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Chlorophenyl)propan-2-yl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group attached to a propan-2-yl moiety, which is further connected to a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)propan-2-yl]urea typically involves the reaction of 4-chlorophenyl isocyanate with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds through the formation of an intermediate, which subsequently rearranges to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly employed to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted urea derivatives.
Scientific Research Applications
N-[2-(4-Chlorophenyl)propan-2-yl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)propan-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Bromophenyl)propan-2-yl]urea
- N-[2-(4-Fluorophenyl)propan-2-yl]urea
- N-[2-(4-Methylphenyl)propan-2-yl]urea
Uniqueness
N-[2-(4-Chlorophenyl)propan-2-yl]urea is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different activities and applications.
Properties
CAS No. |
88466-22-2 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)propan-2-ylurea |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,13-9(12)14)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H3,12,13,14) |
InChI Key |
PNFWGRFBHACUKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


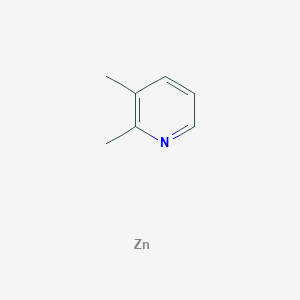
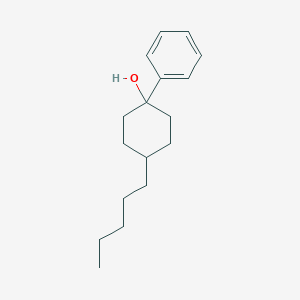
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)


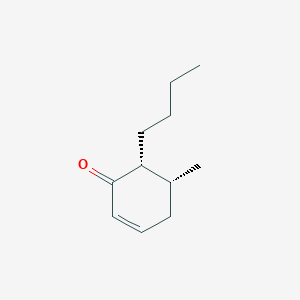
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)

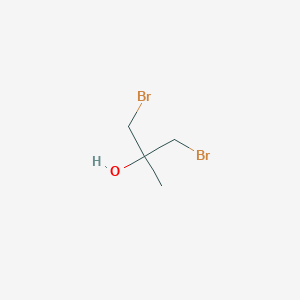
![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
